Methyl biotin

Pharmaceutical Analysis Quality Control Regulatory Compliance

Methyl biotin (CAS 415725-35-8), formally Biotin EP Impurity D, is the alpha-methyl biotin analog essential for EP-compliant HPLC method validation and QC of biotin API. Unlike biotin methyl ester (CAS 608-16-2), this free acid introduces alpha-position steric hindrance, conferring intermediate resistance to biotinidase degradation in serum. The 9R-methyl isomer is the tightest streptavidin binder among biotin analogs, enabling competitive assays requiring near-native affinity with improved stability. Use as a reference standard for impurity profiling, HPLC calibration, and ANDA regulatory submissions.

Molecular Formula C11H18N2O3S
Molecular Weight 258.34
CAS No. 415725-35-8
Cat. No. B602342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl biotin
CAS415725-35-8
Synonyms9-Methyl Biotin (mixture of diastereomers);  (3aS,4S,6aR)-Hexahydro-α-methyl-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic Acid
Molecular FormulaC11H18N2O3S
Molecular Weight258.34
Structural Identifiers
SMILESCC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O
InChIInChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16)/t6?,7-,8-,9-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Biotin (CAS 415725-35-8) for Pharmaceutical Impurity Testing and Biotinidase-Resistant Assay Development


Methyl biotin, formally identified as Biotin EP Impurity D and also known as 9-Methyl Biotin, is a mixture of diastereomers with the chemical name (2RS)-2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid [1]. With a molecular formula of C11H18N2O3S and a molecular weight of 258.34 g/mol , this compound is a structurally modified derivative of biotin that contains an alpha-methyl group adjacent to the carboxylate moiety [2]. Unlike biotin methyl ester (CAS 608-16-2) which has an esterified carboxyl group, methyl biotin retains the free carboxylic acid functionality while introducing steric hindrance at the alpha position [2]. This structural feature confers specific physicochemical and biological properties that differentiate it from native biotin and other biotin derivatives in analytical and research applications.

Why Methyl Biotin (CAS 415725-35-8) Cannot Be Substituted with Generic Biotin in Analytical and Stability-Critical Workflows


Native biotin is rapidly degraded by the endogenous enzyme biotinidase, which hydrolyzes the biotinamide bond in serum at 37°C, severely limiting its utility in in vivo pretargeting, long-term stability assays, and certain cell-based applications [1]. Furthermore, biotin's solubility profile (aqueous solubility approximately 0.35 g/kg H2O at 25°C; logP ~0.5) and binding kinetics to streptavidin differ measurably from alpha-methylated derivatives, meaning that substituting unmodified biotin into a validated analytical method or a biotinidase-sensitive workflow will produce non-equivalent results [2]. The specific stereochemistry of the 9R-methyl isomer additionally confers binding characteristics distinct from the 9S-isomer and from unmodified biotin, precluding the use of generic biotin as a direct substitute when stereospecific interactions are required [3].

Quantitative Differentiation Evidence for Methyl Biotin (CAS 415725-35-8) Relative to Biotin and Other Analogs


Pharmaceutical Regulatory Compliance: Methyl Biotin as EP-Designated Impurity D Reference Standard

Methyl biotin (CAS 415725-35-8) is officially designated as Biotin EP Impurity D by the European Pharmacopoeia, establishing it as a required reference standard for analytical method development, method validation, and quality control in Abbreviated New Drug Applications (ANDA) and commercial biotin production [1]. This regulatory designation provides a legally and technically defined threshold for impurity profiling that generic biotin or non-EP-listed analogs cannot fulfill [1]. Products offered under this designation are typically supplied with purity specifications of ≥95% to 98%, suitable for use as reference standards traceable to pharmacopoeial requirements . In contrast, unmodified biotin (CAS 58-85-5) lacks this specific impurity designation and cannot serve as a direct substitute for EP Impurity D in regulatory submissions or validated analytical procedures [1].

Pharmaceutical Analysis Quality Control Regulatory Compliance Method Validation

Streptavidin Binding Affinity of 9R-Methylbiotin: Tightest Known Biotin Analog Binder

The 9R-methylbiotin isomer (a component of the methyl biotin diastereomeric mixture, CAS 415725-35-8) has been experimentally determined to be the tightest binding biotin analog to streptavidin among all analogs characterized to date [1]. Experimental measurements of binding free energies and enthalpies for both 9R- and 9S-methylbiotin with streptavidin confirmed that the 9R isomer binds more tightly than the 9S isomer, consistent with computational predictions, though both isomers bind more weakly than native biotin overall [1]. X-ray crystallographic structures of the streptavidin complexes with both isomers validated the binding modes and were consistent with free energy calculations, providing a robust structural foundation for interpreting the binding differences [1]. Computational predictions using the PROFEC method had initially suggested that the methyl analog should bind approximately 3 kcal/mol more tightly to streptavidin than biotin; experimental results did not confirm this prediction but did validate the stereochemical preference for 9R over 9S [1].

Protein-Ligand Interactions Streptavidin Binding Biotin Analog Design Isothermal Titration Calorimetry

Biotinidase Resistance: Alpha-Methyl Modification Confers Intermediate Serum Stability

Biotin derivatives incorporating an alpha-methyl (R-methyl) group adjacent to the biotin carboxylate, a structural feature characteristic of methyl biotin (CAS 415725-35-8), exhibit intermediate stability toward biotinidase degradation in mouse and human serum at 37°C [1]. In a comparative study of radioiodinated biotin derivatives, compounds lacking biotinidase-blocking moieties were rapidly degraded in serum, whereas derivatives containing N-methyl moieties were found to be very stable, and derivatives containing alpha-methyl (R-methyl) moieties demonstrated intermediate stability [1]. Specifically, the radioiodinated R-methyl containing derivative [125I]25 showed intermediate resistance to biotinidase cleavage, positioning it between the rapidly degraded unmodified biotin derivatives and the highly stable N-methyl containing derivatives [1].

Biotinidase Resistance Serum Stability Antibody Pretargeting Radioiodinated Biotin Derivatives

Aqueous Solubility Reduction: 9-Methylbiotin Is Considerably Less Water-Soluble than Biotin

9-Methylbiotin (CAS 415725-35-8) is considerably less soluble in water than native biotin, a finding that was both predicted computationally and confirmed experimentally [1]. While biotin has an experimentally determined aqueous solubility of approximately 0.35 g/kg H2O (0.035 mass%) at 25°C and a logP value of approximately 0.5 [2], methyl biotin exhibits measurably reduced water solubility due to the introduction of the hydrophobic alpha-methyl group adjacent to the carboxylate moiety [1]. The compound is reported to be soluble in DMSO and methanol, consistent with its increased hydrophobicity relative to the parent compound . This altered solubility profile directly impacts its behavior in aqueous assay systems and its suitability for applications requiring differential partitioning.

Physicochemical Properties Aqueous Solubility Formulation Development Hydrophobicity

Procurement-Driven Application Scenarios for Methyl Biotin (CAS 415725-35-8)


Pharmaceutical Quality Control: EP-Compliant Biotin Impurity Profiling

Methyl biotin (CAS 415725-35-8) is essential as Biotin EP Impurity D reference standard for analytical method development, method validation, and quality control testing in biotin API manufacturing [1]. Procurement of this compound enables laboratories to establish impurity limits, calibrate HPLC methods, and validate analytical procedures in compliance with European Pharmacopoeia requirements for ANDA submissions and commercial production [1].

Streptavidin-Based Assay Development Requiring High-Affinity Biotin Analogs

The 9R-methylbiotin isomer, present in the methyl biotin diastereomeric mixture, is the tightest binding biotin analog to streptavidin characterized to date [1]. Researchers developing competitive binding assays, biosensor surfaces, or affinity purification systems that require a biotin derivative with near-native binding affinity but altered physicochemical or stability properties should consider methyl biotin for these applications [1].

In Vivo Pretargeting and Serum-Stable Biotinylation Reagent Design

The alpha-methyl modification present in methyl biotin confers intermediate resistance to biotinidase degradation in serum [1]. This property makes methyl biotin a valuable scaffold for designing biotinylated probes, antibody conjugates, or pretargeting reagents intended for in vivo use where native biotin would be rapidly degraded by serum biotinidase but where complete resistance (e.g., from N-methylation) is not required [1].

Intracellular Biotinylation and Cell-Based Assays Using Biotin Methyl Ester (BME) Prodrug

Biotin methyl ester (BME, CAS 608-16-2), a structurally related esterified derivative, functions as a cell-permeable biotin prodrug that improves cellular penetration via masking of the charged carboxyl group and enables faster biotinylation by TurboID ligase compared to native biotin [2]. While methyl biotin (CAS 415725-35-8) is the free acid alpha-methyl derivative, BME represents a complementary procurement option for researchers requiring enhanced intracellular delivery of biotin for proximity labeling, RUSH system cargo release, or live-cell imaging applications [2].

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